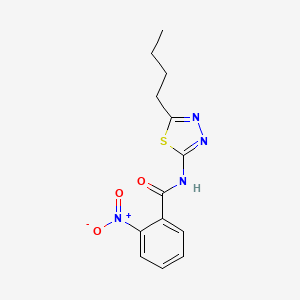![molecular formula C20H19BrN4O4 B4939149 1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4939149.png)
1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, it has been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in inflammation. The compound has also been shown to bind to dopamine receptors in the brain, which may contribute to its antipsychotic activity.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. For instance, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to reduce inflammation and oxidative stress in animal models. Additionally, the compound has been shown to improve cognitive function in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity. The compound has been reported to exhibit activity at low concentrations, making it a useful tool for studying specific biological pathways. However, one of the limitations of using the compound is its potential toxicity. Studies have reported that the compound may cause liver toxicity and other adverse effects in animal models.
Orientations Futures
There are several future directions related to 1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One potential direction is to further explore the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and psychiatric disorders. Another direction is to investigate the compound's potential as a diagnostic tool in imaging studies. Additionally, future studies may focus on developing safer and more effective derivatives of the compound with reduced toxicity and improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been reported using different methods. One of the commonly used methods involves the reaction of 3-bromophenylacetic acid with 4-nitroaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with piperazine and 2,5-dioxopyrrolidine in the presence of triethylamine to obtain the final product.
Applications De Recherche Scientifique
1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antipsychotic activities. The compound has also been studied for its potential as a diagnostic tool in imaging studies.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O4/c21-14-2-1-3-17(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-16(7-5-15)25(28)29/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHKUIQNYKBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine](/img/structure/B4939078.png)
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![1,1-dichloro-1a-(4-methoxyphenyl)-7-(2-thienyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B4939102.png)

![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
![ethyl 1-[3-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4939161.png)

![2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4939169.png)
![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
